molecular formula C12H15ClN6S B15121900 5-chloro-N-methyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine

5-chloro-N-methyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B15121900
M. Wt: 310.81 g/mol
InChI Key: PNKXCQVLFFZYFL-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group It also contains a piperidine ring attached to a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the formation of the piperidine ring, and finally, the attachment of the pyrimidine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-methyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine: shares structural similarities with other thiadiazole and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15ClN6S

Molecular Weight

310.81 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C12H15ClN6S/c1-18(11-14-6-9(13)7-15-11)10-2-4-19(5-3-10)12-17-16-8-20-12/h6-8,10H,2-5H2,1H3

InChI Key

PNKXCQVLFFZYFL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NN=CS2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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